Product packaging for Ranibizumab(Cat. No.:CAS No. 347396-82-1)

Ranibizumab

Cat. No.: B1194657
CAS No.: 347396-82-1
M. Wt: 48379.16
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ranibizumab is a recombinant humanized monoclonal antibody fragment (Fab) designed to bind and inhibit Vascular Endothelial Growth Factor A (VEGF-A) . It is an affinity-matured variant derived from the same parent antibody as Bevacizumab . This reagent is a key tool for studying pathological angiogenesis, particularly in ophthalmic research models. Its mechanism of action involves high-affinity binding to the receptor-binding site of VEGF-A, thereby preventing the cytokine from interacting with its receptors (VEGFR1 and VEGFR2) on the surface of endothelial cells . This inhibition suppresses endothelial cell proliferation, neovascularization, and vascular permeability . As a 48-kDa Fab fragment lacking an Fc region, this compound may offer enhanced tissue penetration in experimental settings . Researchers utilize this compound to investigate the pathways and treatment of conditions driven by VEGF-A, such as neovascular (wet) age-related macular degeneration (AMD), diabetic macular edema (DME), and retinal vein occlusion (RVO) . This product is supplied for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

347396-82-1

Molecular Formula

C2158H3282N562O681S12

Molecular Weight

48379.16

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Ranibizumab

Binding Specificity and High-Affinity Interaction with Vascular Endothelial Growth Factor A (VEGF-A)

Ranibizumab exhibits a high degree of specificity and affinity for all known biologically active isoforms of human VEGF-A. researchgate.netnih.gov This comprehensive binding is a cornerstone of its therapeutic effect in ocular diseases characterized by pathological angiogenesis.

Characterization of Binding to VEGF-A Isoforms (e.g., VEGF-A110, VEGF-A121, VEGF-A165, VEGF-A189)

This compound effectively binds to and neutralizes multiple isoforms of VEGF-A, including VEGF-A110, VEGF-A121, and VEGF-A165. nih.govmims.comtga.gov.au These isoforms are generated through alternative splicing of the VEGF-A gene and are all implicated in promoting angiogenesis. nih.gov The ability of this compound to bind these various forms with high affinity ensures a broad inhibition of VEGF-A's biological activities. nih.goveuropa.eu Studies have demonstrated that this compound can bind to recombinant human VEGF165, VEGF121, and VEGF110 with a strong equilibrium dissociation constant (KD) of ≤ 192 pM. nih.gov The most predominant isoform in the human eye that promotes ocular neovascularization is VEGF165. nih.gov

Table 1: this compound Binding and Inhibition Data

VEGF-A Isoform Binding Affinity (KD) Inhibition of Vascular Permeability (IC50)
VEGF165 ≤ 192 pM nih.gov 0.4-1.2 nM nih.gov
VEGF121 ≤ 192 pM nih.gov 0.4-1.2 nM nih.gov
VEGF110 ≤ 192 pM nih.gov 0.4-1.2 nM nih.gov

Identification of the Receptor-Binding Site Epitope on VEGF-A

This compound targets the same epitope on VEGF-A as its parent antibody, bevacizumab. wjgnet.com This epitope is located within the receptor-binding domain of VEGF-A, specifically amino acids 82-91 of VEGF165. wjgnet.com By binding to this critical region, this compound physically obstructs the interaction of VEGF-A with its cell surface receptors. drugbank.comeyewiki.org

Inhibition of VEGF-A Receptor Signaling Pathways

By binding to VEGF-A, this compound effectively prevents the activation of VEGF receptors on the surface of endothelial cells, which is the crucial step in initiating the angiogenic cascade.

Blockade of VEGF-A Binding to VEGFR1 and VEGFR2 on Endothelial Cells

This compound's primary mechanism involves blocking the binding of VEGF-A to its two main receptors: Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govspandidos-publications.com Both receptors are expressed on endothelial cells and play distinct but complementary roles in angiogenesis. mdpi.com VEGFR2 is considered the primary mediator of the mitogenic, chemotactic, and vascular permeability-enhancing effects of VEGF-A. mdpi.comfrontiersin.org By preventing the ligand-receptor interaction, this compound effectively shuts down the signaling pathways that these receptors mediate. spandidos-publications.comnih.gov

Attenuation of Downstream Cellular Responses (e.g., Endothelial Cell Proliferation, Vascular Leakage)

The blockade of VEGFR1 and VEGFR2 activation by this compound leads to a significant reduction in downstream cellular responses that are hallmarks of pathological angiogenesis. nih.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound inhibits VEGF-A-induced cell proliferation in a concentration-dependent manner. nih.govleinco.com Furthermore, in vivo studies have demonstrated that this compound potently inhibits VEGF-A-induced vascular permeability. nih.gov This reduction in vascular leakage is a critical aspect of its therapeutic effect in diseases like wet age-related macular degeneration. The inhibition of these cellular processes ultimately leads to a decrease in the formation of new blood vessels. drugbank.com

Table 2: Effect of this compound on Cellular Responses

Cellular Response Effect of this compound Supporting Evidence
Endothelial Cell Proliferation Inhibition Concentration-dependent inhibition in HUVEC proliferation assays. nih.gov
Vascular Leakage Inhibition Dose-dependent inhibition in a modified Miles assay in guinea pigs. nih.gov
Neovascularization Suppression Prevents new blood vessel formation by blocking VEGF-A signaling. drugbank.com

Structural Basis for Mechanistic Activity

This compound is a 48 kDa antigen-binding fragment (Fab) of a humanized monoclonal antibody. eyewiki.org It is derived from the same parent murine antibody as bevacizumab but lacks the Fc region. wjgnet.comthno.org This smaller size is thought to facilitate better penetration through the layers of the retina. mdpi.com Each molecule of this compound has a single binding site for VEGF-A, meaning two this compound molecules are required to bind to a single VEGF-A dimer. drugbank.comeyewiki.org The antibody fragment was developed through affinity maturation to have a higher affinity for VEGF-A compared to the parent molecule. wjgnet.commdpi.com

Role of the Fab Fragment Architecture in VEGF-A Neutralization

This compound is an antigen-binding fragment (Fab) of a humanized monoclonal antibody. nih.govthno.org This structural design, which lacks the fragment crystallizable (Fc) region, results in a smaller molecule (48 kDa) compared to a full-length antibody like bevacizumab (149 kDa). eyewiki.orgthno.org The rationale behind developing a Fab fragment was based on the hypothesis that its smaller size would facilitate better penetration through all layers of the retina to reach the choroid after intravitreal injection. drugbank.comresearchgate.netnih.gov

The architecture of this compound is composed of a light chain and the variable and first constant domains of a heavy chain. researchgate.net This structure contains the antigen-binding site that specifically recognizes and binds to all biologically active isoforms of human VEGF-A, including VEGF₁₆₅, VEGF₁₂, and VEGF₁₁₀. drugbank.com By binding to the receptor-binding site on VEGF-A, this compound effectively blocks the interaction between VEGF-A and its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells. eyewiki.orgdrugbank.com This inhibition prevents the activation of downstream signaling pathways that lead to endothelial cell proliferation, increased vascular permeability, and the formation of new blood vessels (neovascularization). eyewiki.orgresearchgate.net

Computational analyses, including protein-protein docking and molecular dynamics simulations, have provided insights into the interaction between this compound and VEGF-A. frontiersin.org These studies show a significant number of contacts at the protein-protein interface, contributing to the high-affinity binding. frontiersin.org The interaction network of VEGF-A is altered upon binding to this compound, with a notable number of long-range interactions observed. frontiersin.org

Table 1: Comparison of Anti-VEGF Agents
FeatureThis compoundBevacizumabAflibercept
Molecular StructureAntigen-binding fragment (Fab) nih.govmdpi.comFull-length monoclonal antibody (mAb) eyewiki.orgmdpi.comFc-fusion protein (decoy receptor) eyewiki.orgfrontiersin.org
Molecular Weight~48 kDa nih.goveyewiki.org~149 kDa thno.org~97-115 kDa
TargetAll isoforms of VEGF-A eyewiki.orgresearchgate.netAll isoforms of VEGF-A mdpi.comVEGF-A, VEGF-B, PlGF eyewiki.org
Binding Sites for VEGFOne nih.goveyewiki.orgTwo eyewiki.orgthno.orgTwo
Fc RegionAbsent eyewiki.orgdrugbank.comPresent thno.orgPresent eyewiki.org

Monovalent Binding Dynamics and Implications for VEGF-A Dimer Interaction

A key feature of this compound's mechanism is its monovalent binding nature. Each Fab fragment possesses a single antigen-binding site. nih.goveyewiki.orgnih.gov VEGF-A naturally exists as a homodimer. eyewiki.orgthno.org Consequently, for complete neutralization of a single VEGF-A dimer, two molecules of this compound are required to bind to it. nih.goveyewiki.orgdrugbank.comresearchgate.net This stoichiometry contrasts with bivalent antibodies like bevacizumab, which has two binding sites per molecule. nih.gov

This compound was developed through a process of affinity maturation from the parent antibody that also gave rise to bevacizumab, resulting in a higher affinity for VEGF-A compared to the original Fab fragment. nih.govmdpi.com Studies measuring binding kinetics have reported a high affinity for this compound to human VEGF-A₁₆₅, with an equilibrium dissociation constant (KD) of 46 pM. nih.gov This high-affinity binding ensures potent neutralization of VEGF-A's biological activity. creativebiolabs.net

The dynamics of this interaction have been studied using computational methods. The number of contacts and hydrogen bonds at the interface between this compound and VEGF-A is higher compared to some other anti-VEGF agents, which correlates with a lower dissociation rate and stable complex formation. frontiersin.org

Table 2: Binding Affinity of Anti-VEGF Agents to Human VEGF-A₁₆₅
AgentEquilibrium Dissociation Constant (KD)Reference
This compound46 pM nih.gov
Bevacizumab58 pM nih.gov
VEGF Trap (Aflibercept)0.490 pM nih.gov

Absence of Fc Region and its Influence on Immunological Effector Functions

This compound's structure as a Fab fragment means it completely lacks the fragment crystallizable (Fc) region of an antibody. eyewiki.orgthno.orgdrugbank.com The Fc region is critical for mediating immunological effector functions, such as complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govnih.gov These functions are triggered when the Fc region binds to Fc receptors (FcγRs) on immune cells or to the C1q component of the complement system. nih.govnih.govfrontiersin.org

By being devoid of an Fc region, this compound does not engage these Fc-mediated effector pathways. thno.orgdrugbank.com This is a significant design feature, as it is thought to reduce the potential for intraocular inflammation that could be triggered by Fc receptor activation within the eye. drugbank.com The "silencing" of effector functions is a deliberate strategy to focus the therapeutic action solely on the neutralization of VEGF-A. researchgate.net

In contrast, full-length antibodies like bevacizumab possess an Fc region and have the theoretical potential to engage the immune system. thno.orgfrontiersin.org The lack of an Fc region in this compound also contributes to its faster systemic clearance, as it avoids recycling via the neonatal Fc receptor (FcRn). eyewiki.org

Structural Biology and Biopharmaceutical Characterization of Ranibizumab

Primary Structure Analysis

The primary structure of a protein is fundamental to its function and is defined by its amino acid sequence and any subsequent modifications.

Amino Acid Sequence Elucidation and Comparison

Ranibizumab is composed of a light chain and a heavy chain. tga.gov.au The light chain consists of 214 residues, while the N-terminal segment of the heavy chain has 231 residues. tga.gov.au These two chains are linked by a disulfide bond at the C-terminus of the light chain. tga.gov.au The molecular weight of the light chain is 23,433 Da and the heavy chain is 24,957 Da, giving the entire Fab fragment a molecular weight of approximately 48 kDa. novartis.com

Comprehensive analyses, including peptide mapping and mass spectrometry, have confirmed the amino acid sequences of both the heavy and light chains. farmaciajournal.comnih.gov Biosimilar versions of this compound, such as SB11 and XSB-001, have been shown to have amino acid sequences identical to the reference product. arvojournals.orgarvojournals.orgnih.gov

The specific amino acid sequences for the heavy and light chains of this compound are detailed below. The complementarity-determining regions (CDRs), which are crucial for antigen binding, are underlined. tga.gov.aunovartis.com

Table 1: Amino Acid Sequence of this compound

ChainSequence
Heavy Chain EVQLVESGGGLVQPGGSLRLSCAASGYDFTHYGMNWVRQAPGKGLEWVGWINTYTGEPTYAADFKRRFTFSLDTSKSTAYLQMNSLRAEDTAVYYCAKYPYYYGTSHWYFDVWGQGTLVTVSSASTKGPSVFPLAPSSKSTSGGTAALGCLVKDYFPEPVTVSWNSGALTSGVHTFPAVLQSSGLYSLSSVVTVPSSSLGTQTYICNVNHKPSNTKVDKKVEPKSCDKTHL tga.gov.aunovartis.com
Light Chain DIQLTQSPSSLSASVGDRVTITCSASQDISNYLNWYQQKPGKAPKVLIYFTSSLHSGVPSRFSGSGSGTDFTLTISSLQPEDFATYYCQQYSTVPWTFGQGTKVEIKRTVAAPSVFIFPPSDEQLKSGTASVVCLLNNFYPREAKVQWKVDNALQSGNSQESVTEQDSKDSTYSLSSTLTLSKADYEKHKVYACEVTHQGLSSPVTKSFNRGEC novartis.comdrugbank.com

Source: Novartis Pharmaceuticals novartis.com, Therapeutic Goods Administration tga.gov.au, DrugBank Online drugbank.com

Post-Translational Modifications Profiling (e.g., glycosylation status, oxidation, deamidation)

Post-translational modifications (PTMs) are critical quality attributes of therapeutic proteins that can impact their stability, efficacy, and safety. This compound is produced in a prokaryotic E. coli expression system and is, therefore, non-glycosylated. nih.govfarmaciajournal.comnih.gov

Key PTMs that are monitored during the characterization of this compound include:

Oxidation and Deamidation: These are common modifications that can occur during manufacturing and storage. biopharmaspec.comnih.gov Studies comparing this compound biosimilars to the reference product have found similar levels of deamidation and oxidation, which is important as these modifications could potentially affect VEGF-A binding affinity. nih.gov

Pyroglutamination: The formation of pyroglutamate (B8496135) at the N-terminus is another PTM that is assessed. biopharmaspec.com

Disulfide Bridges: The correct formation of intramolecular and intermolecular disulfide bonds is crucial for the proper folding and stability of the antibody fragment. biopharmaspec.com

Comprehensive analytical programs for this compound and its biosimilars involve the assessment of these PTMs to ensure consistency between different batches and comparability with the reference product. arvojournals.orgarvojournals.orgnih.gov

Higher-Order Structure Determination

The higher-order structure (HOS) of this compound, which includes its secondary, tertiary, and quaternary structures, is essential for its biological function.

Analysis of Tertiary and Quaternary Structures (e.g., using spectroscopic and scattering techniques)

A variety of biophysical techniques are employed to characterize the HOS of this compound. farmaciajournal.com These methods confirm the proper folding and three-dimensional conformation of the protein.

Circular Dichroism (CD) Spectroscopy: Far-UV CD is used to assess the secondary structure, which for this compound is predominantly composed of β-sheets and random coils. researchgate.netnih.gov Near-UV CD provides information about the tertiary structure by analyzing the environment of aromatic amino acid residues. farmaciajournal.comresearchgate.net Comparative studies have shown that the far-UV and near-UV CD spectra of this compound and its biosimilars are highly similar, indicating comparable secondary and tertiary structures. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is also used to confirm the secondary structure by analyzing the amide I and II bands. nih.govresearchgate.net

Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence is used to probe the tertiary structure and detect conformational changes. researchgate.netresearchgate.net

Size-Exclusion Chromatography (SEC): SEC is used to analyze the quaternary structure and detect the presence of aggregates. researchgate.netalwsci.com

Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, providing information on the aggregation state of the protein. alwsci.com

Studies comparing this compound biosimilars like SB11 with the reference product have demonstrated indistinguishable higher-order structures. arvojournals.orgnih.gov

Conformational Stability Assessment

The stability of this compound's conformation is critical for its shelf-life and in-vivo performance.

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability and denaturation temperature of the protein. researchgate.netnih.gov Studies have shown that the thermal profiles and transition midpoint temperatures for this compound and its biosimilars are highly similar, indicating comparable conformational stability. researchgate.net The stability can be affected by pH, with aggregation observed at a pH of 4.5, indicated by a lower denaturation temperature. researchgate.netresearchgate.net

Characterization of Product-Related Variants and Impurities

Product-related variants and impurities can arise during the manufacturing process and can potentially impact the product's efficacy and safety.

A comprehensive analysis of these variants is a crucial part of the quality control and biosimilarity assessment for this compound. arvojournals.orgnih.gov This includes the characterization of:

Size Variants: Aggregates and fragments are monitored using techniques like size-exclusion chromatography (SEC). arvojournals.orgresearchgate.net

Charge Variants: Acidic and basic variants are assessed using methods like ion-exchange chromatography (IEX). farmaciajournal.comresearchgate.net

Hydrophobic Variants: These are analyzed using hydrophobic interaction chromatography (HIC). farmaciajournal.com

Studies have demonstrated that the profiles of product-related size and charge variants, as well as aggregates, are similar between this compound biosimilars and the reference product. arvojournals.orgarvojournals.orgnih.gov

Table 2: Analytical Techniques for this compound Characterization

AnalysisTechnique(s)
Primary Structure High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Peptide Mapping farmaciajournal.com
Secondary Structure Far-UV Circular Dichroism (CD), Fourier-Transform Infrared (FT-IR) Spectroscopy farmaciajournal.comresearchgate.net
Tertiary Structure Near-UV Circular Dichroism (CD), Intrinsic Fluorescence Spectroscopy farmaciajournal.comresearchgate.net
Conformational Stability Differential Scanning Calorimetry (DSC) researchgate.net
Variants & Impurities Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC) farmaciajournal.comarvojournals.orgresearchgate.net

Source: Farmacia Journal farmaciajournal.com, Investigative Ophthalmology & Visual Science arvojournals.org, ResearchGate researchgate.net

Size Variants Analysis (e.g., Aggregates, Fragments, Oligomers)

The purity of this compound is a critical quality attribute, with size variants such as aggregates, fragments, and oligomers being closely monitored during manufacturing and quality control. These variants can potentially impact the efficacy and immunogenicity of the product. The analysis of these size-related species is accomplished using a suite of highly sensitive analytical techniques. farmaciajournal.com

Comprehensive characterization relies on methods like size-exclusion high-performance liquid chromatography (SE-HPLC) and capillary electrophoresis-sodium dodecyl sulfate (B86663) (CE-SDS). farmaciajournal.comresearchgate.net SE-HPLC separates molecules based on their hydrodynamic radius, effectively distinguishing the main monomeric form of this compound from high molecular weight species (HMWs), which include aggregates and oligomers, and from low molecular weight species (LMWs), such as fragments. researchgate.netresearchgate.net CE-SDS, performed under denaturing conditions, separates proteins based on their molecular weight, providing orthogonal data on fragments and covalent aggregates. researchgate.netresearchgate.net

Studies comparing this compound biosimilars to the reference product, Lucentis®, have demonstrated a high degree of similarity in their size variant profiles. arvojournals.orgarvojournals.orgnih.gov For instance, one analysis of an intended copy product, Razumab, revealed no significant differences in size variants compared to Lucentis®, with the reference product showing only a slightly higher content of HMW species at a level of 0.1%. researchgate.net During the purification process of this compound produced in E. coli, the free light chain can be a notable product-related impurity that must be effectively removed. researchgate.net

Table 1: Analytical Techniques for Size Variant Analysis of this compound

Analytical Technique Variant Detected Principle
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) Aggregates, Oligomers, Fragments Separation based on hydrodynamic size. Larger molecules elute first.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) Fragments, Covalent Aggregates Separation based on molecular weight under denaturing conditions.

| Dynamic Light Scattering (DLS) | Particulates, Aggregates | Measures size distribution based on the Brownian motion of particles. researchgate.net |

Charge Variant Profiling

Charge heterogeneity is an inherent characteristic of monoclonal antibodies and their fragments, arising from post-translational modifications (PTMs) and degradation pathways. For this compound, these charge variants, typically classified as acidic or basic relative to the main isoform, are critical quality attributes that require thorough characterization. farmaciajournal.com Analysis is primarily conducted using methods such as ion-exchange chromatography (IEX), particularly strong cation-exchange chromatography (SCX), and capillary-based techniques like capillary isoelectric focusing (cIEF) and capillary zone electrophoresis (CZE). farmaciajournal.comresearchgate.nettandfonline.com

These methods separate proteins based on differences in their net surface charge. PTMs such as deamidation of asparagine residues or oxidation of methionine can introduce acidic shifts, while incomplete cleavage of C-terminal lysine (B10760008) residues (not applicable to E. coli-derived this compound) or other modifications can result in basic variants. nih.gov The levels of deamidation and oxidation are particularly important as they have the potential to affect the binding affinity of this compound to its target, VEGF-A. nih.gov

Comparative studies between this compound biosimilars and the reference product have generally shown highly similar charge variant profiles. arvojournals.orgarvojournals.orgnih.gov However, minor differences can be detected by these high-resolution techniques. An investigation into an intended copy product identified distinct differences in the acidic variant region when compared to Lucentis®, including a new acidic peak, while the basic variant patterns were highly similar. researchgate.nettandfonline.com Such analyses underscore the sensitivity of these methods and the importance of a comprehensive approach to establishing biosimilarity.

Table 2: Analytical Techniques for Charge Variant Profiling of this compound

Analytical Technique Principle Information Provided
Ion-Exchange Chromatography (IEX/SCX) Separation based on surface charge interactions with a charged stationary phase. Quantifies acidic and basic variants relative to the main peak. researchgate.net
Capillary Isoelectric Focusing (cIEF) Separation based on the isoelectric point (pI) of the protein in a pH gradient. Provides high-resolution separation of charge isoforms. farmaciajournal.com

| Capillary Zone Electrophoresis (CZE) | Separation based on the mass-to-charge ratio in an electric field. | Offers an orthogonal method for charge heterogeneity analysis. researchgate.nettandfonline.com |

Comparative Structural Analysis with Other Anti-VEGF Agents

Distinctive Structural Features Compared to Full-Length Antibodies (e.g., Bevacizumab)

This compound and bevacizumab are derived from the same parent murine antibody but possess fundamental structural differences that dictate their biopharmaceutical properties. touchophthalmology.com this compound is a 48 kDa antigen-binding fragment (Fab), whereas bevacizumab is a full-length, 149 kDa humanized immunoglobulin G1 (IgG1) monoclonal antibody. nih.govthno.org

The most significant distinction is that this compound lacks the fragment crystallizable (Fc) region. thno.orgdovepress.com This Fc region in bevacizumab is responsible for effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC), and contributes to its much longer systemic half-life (approximately 20 days). farmaciajournal.comtouchophthalmology.com In contrast, the absence of an Fc region and its smaller size give this compound a much shorter systemic half-life of just a few hours. bmj.com

Furthermore, their production platforms differ. This compound is produced in a prokaryotic E. coli expression system and is therefore non-glycosylated. thno.orgdovepress.com Bevacizumab is produced in eukaryotic Chinese hamster ovary (CHO) cells, resulting in N-glycosylation within its Fc region. thno.org The smaller molecular size of this compound is theorized to allow for more effective penetration of the retinal layers compared to the larger bevacizumab molecule. nih.gov

Table 3: Structural and Biopharmaceutical Comparison: this compound vs. Bevacizumab

Feature This compound Bevacizumab
Molecular Type Antigen-Binding Fragment (Fab) nih.govdovepress.com Full-Length Monoclonal Antibody (IgG1) nih.govthno.org
Molecular Weight ~48 kDa nih.govthno.org ~149 kDa nih.govthno.org
Fc Region Absent thno.orgdovepress.com Present thno.orgresearchgate.net
Production System E. coli (Prokaryotic) thno.orgdovepress.com CHO Cells (Eukaryotic) thno.org
Glycosylation No thno.orgdovepress.com Yes (N-glycosylated in Fc region) thno.org

| Systemic Half-life | Hours bmj.com | ~20 days touchophthalmology.com |

Structural Differences and Similarities with Other Antibody Fragments (e.g., Aflibercept)

While both this compound and aflibercept are classified as anti-VEGF biologics for intraocular use, their molecular architecture is fundamentally different. This compound is a classic antibody fragment (Fab). researchgate.net In contrast, aflibercept is a fusion protein, engineered to act as a soluble "decoy receptor." researchgate.netnih.gov

Aflibercept's structure consists of portions of the extracellular domains of human VEGF receptors 1 and 2 (specifically, the second Ig domain of VEGFR1 and the third Ig domain of VEGFR2) fused to the Fc portion of human IgG1. researchgate.netjst.go.jp This unique construction gives it a molecular weight of approximately 115 kDa. The presence of the Fc domain contributes to a longer intravitreal half-life compared to this compound.

Their mechanism of binding to VEGF-A also differs. This compound, being monovalent, binds to a single epitope on one molecule of the VEGF-A dimer. researchgate.net Aflibercept, with its two different receptor domains, can bind to both sites of the VEGF-A dimer simultaneously, forming a stable, inert 1:1 complex. researchgate.net Computational analyses suggest that the binding of this compound to VEGF-A is primarily stabilized by Van der Waals forces, whereas aflibercept's interaction is characterized by strong electrostatic stabilization, which is consistent with its high binding affinity. nih.gov

Table 4: Structural and Mechanistic Comparison: this compound vs. Aflibercept

Feature This compound Aflibercept
Molecular Type Antigen-Binding Fragment (Fab) researchgate.net Fusion Protein (Decoy Receptor) researchgate.netnih.gov
Molecular Weight ~48 kDa dovepress.com ~115 kDa
Composition Humanized monoclonal antibody light and heavy chain fragments dovepress.comresearchgate.net VEGF receptor domains (VEGFR1-d2, VEGFR2-d3) fused to human IgG1 Fc researchgate.netjst.go.jp
Fc Region Absent researchgate.net Present researchgate.net
VEGF-A Binding Binds to one side of the VEGF dimer researchgate.net Binds to both sides of the VEGF dimer researchgate.net

| Primary Binding Force | Van der Waals Energy nih.gov | Electrostatic Energy nih.gov |

Table 5: List of Compounds Mentioned

Compound Name
Aflibercept
Bevacizumab
This compound

Discovery, Design, and Protein Engineering of Ranibizumab

Developmental Pathway from Parent Antibody (A.4.6.1)

Ranibizumab's developmental journey began with the murine anti-human VEGF monoclonal antibody (mAb) A.4.6.1. This parent antibody was initially generated by immunizing mice with a polypeptide derived from the VEGF receptor-binding domain. Hybridoma technology was then employed to produce cell lines, and their supernatants were screened for antibodies exhibiting specific and high-affinity binding to VEGF. researchgate.netmdpi.comunil.chsci-hub.sebiointerfaceresearch.comresearchgate.net

To mitigate the immunogenic response associated with murine antibodies in human therapy, A.4.6.1 underwent a humanization process. This involved the transfer of its six complementarity-determining regions (CDRs) onto a human antibody framework through site-directed mutagenesis. nih.gov The full-length humanized antibody, bevacizumab, was constructed by grafting these CDRs onto human frameworks and an IgG constant region, with further mutations introduced to enhance binding. acs.org this compound itself was subsequently developed as an affinity-matured Fab fragment, derived either from bevacizumab or a distinct humanized anti-VEGF Fab variant known as MB1.6. researchgate.netmdpi.comsci-hub.seresearchgate.netacs.org

Strategies for Affinity Maturation and Optimization

A crucial step in this compound's development was its extensive affinity maturation, a process aimed at significantly improving its binding characteristics to VEGF. researchgate.netmdpi.comsci-hub.seresearchgate.netnih.gov This optimization sought to achieve a higher affinity for VEGF and enhanced biological activity compared to its precursor, bevacizumab. mdpi.com

The affinity maturation process for this compound resulted in a notable 22-fold improvement in binding affinity over Fab-12 (the monovalent Fab fragment from which bevacizumab was derived) in VEGF competition assays. Kinetic experiments further demonstrated a 120- to 140-fold improved affinity over Fab-12. sci-hub.se This enhanced binding translated to a 100-fold improvement in the inhibition of VEGF-dependent cell proliferation compared to the parental antibody. researchgate.net Consequently, this compound exhibits a higher affinity for VEGF-A than the parental bevacizumab Fab molecule (Fab-12).

Directed mutagenesis played a pivotal role in both the humanization of the parent antibody and the subsequent affinity maturation of this compound. Site-directed mutagenesis was specifically utilized to transfer the murine CDRs to a human framework during the humanization phase. nih.gov

For affinity maturation, a combination of complementarity-determining region (CDR) mutation and affinity selection via monovalent phage display was employed. researchgate.netnih.gov This involved constructing various antibody gene libraries, introducing mutations at specific amino acid positions within the heavy chain CDRs and the framework 3 of the VH domain. researchgate.net To isolate clones with superior binding characteristics, off-rate selection was utilized, a technique that favors antibodies with slower dissociation rates from their target antigen. researchgate.net The most beneficial mutations identified through this rigorous selection were then combined and further screened to yield high-affinity antibody variants. researchgate.net Contemporary research also explores the application of machine learning approaches for designing novel CDR-H3 sequences, aiming to further improve binding affinity.

The engineering of this compound specifically focused on optimizing its Complementarity-Determining Regions (CDRs), which are directly responsible for antigen binding. While this compound shares identical CDR-L1, CDR-L2, CDR-L3, and CDR-H2 sequences with bevacizumab, it distinguishes itself through variations in its CDR-H1 and CDR-H3 sequences. acs.org

Targeted engineering efforts, particularly through CDR mutation, were crucial in improving the physical contacts between the antibody and its VEGF antigen. nih.gov Notably, two specific mutations introduced into the CDRs led to an increase in van der Waals contact and improved hydrogen bonding, contributing to the enhanced affinity for various VEGF isoforms. nih.gov The ongoing advancements in machine learning models are also being leveraged to design novel CDR-H3 sequences, aiming to achieve desired binding properties and increased target specificity.

Directed Mutagenesis and Selection Techniques

Design Principles for Optimized Ocular Tissue Penetration and Retention

The design of this compound as a Fab fragment, rather than a full-length antibody, was a deliberate decision driven by the unique requirements of ocular drug delivery.

This compound was specifically developed as an antigen-binding fragment (Fab) as opposed to a complete IgG molecule. nih.govnih.govnih.govnih.govfrontiersin.orgresearchgate.netncpsb.org.cnresearchgate.netmdpi.comsci-hub.sebiointerfaceresearch.com The primary rationale behind this design choice was the hypothesis that its smaller molecular size would facilitate superior tissue penetration across all retinal layers and enhance diffusion from the vitreous into both the retina and choroid. nih.govnih.govnih.govfrontiersin.orgncpsb.org.cnmdpi.comnih.gov

This compound has a molecular weight of approximately 48 kDa. nih.govnih.govnih.govfrontiersin.orgncpsb.org.cnresearchgate.netmdpi.com This is considerably smaller when compared to full-length antibodies, such as bevacizumab, which has a molecular weight of about 149 kDa. nih.govresearchgate.netmdpi.com

The reduced molecular size, coupled with the absence of the Fc domain, is theorized to significantly improve the drug's penetration within the choroid and retina. nih.govnih.govnih.govncpsb.org.cn Following intravitreal injection, this compound has been observed to rapidly penetrate through the retina to reach the choroid. nih.gov Studies conducted in animal models, such as Rhesus monkeys and rabbits, have further indicated that the Fab fragment effectively penetrates all layers of the retina uniformly. nih.gov While the smaller size was fundamentally intended to enhance diffusion, some comparative studies suggest that this predicted size advantage may not always translate into a superior therapeutic advantage over full-length antibodies in all clinical contexts. mdpi.com

Preclinical Pharmacological and Efficacy Studies of Ranibizumab

In Vitro Pharmacodynamic Characterization

Cell-Based VEGF-A Neutralization Assays (e.g., Human Umbilical Vein Endothelial Cells (HUVEC) Anti-Proliferation Assay)

The biological activity of ranibizumab was demonstrated through its ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) induced by VEGF-A. In these assays, this compound showed a concentration-dependent inhibition of HUVEC proliferation. researchgate.netjst.go.jp For instance, in one study, this compound effectively inhibited the proliferation of bovine retinal microvascular endothelial cells (BRECs) induced by both 3 ng/mL and 6 ng/mL of VEGF, with an average IC50 value of 0.088 ± 0.032 nM. acs.org Another study using telomerized HUVECs (HUVEC/TERT2) also demonstrated that this compound causes a concentration-dependent inhibition of VEGF-induced cell growth. evercyte.comevercyte.com These findings confirm that this compound effectively neutralizes the pro-proliferative effects of VEGF-A on endothelial cells, a key process in angiogenesis. researchgate.net

Table 1: Inhibition of Endothelial Cell Proliferation by this compound

Cell Type VEGF Concentration This compound IC50 (nM) Reference
BREC 3 ng/mL 0.088 ± 0.032 acs.org
BREC 6 ng/mL 0.088 ± 0.032 acs.org
HUVEC Not Specified 0.4 - 1.2 (inhibition of vascular permeability) researchgate.net

Quantitative Analysis of VEGF-A Binding Kinetics and Potency (e.g., Surface Plasmon Resonance)

Surface plasmon resonance (Biacore) has been utilized to determine the binding affinity of this compound to various VEGF-A isoforms. These studies have consistently shown that this compound binds with high affinity to human VEGF-A165, VEGF-A121, and VEGF-A110. researchgate.net The equilibrium dissociation constant (KD) for this compound binding to these isoforms has been reported to be less than or equal to 192 pM. researchgate.net

Different studies have reported slightly varying binding affinities, which can be influenced by the specific experimental setup. frontiersin.org For example, one study reported a KD of 46 pM for this compound binding to VEGF-A165. nih.gov Another analysis found the KD to be 1.41 pM. tandfonline.com Despite these variations, the data consistently indicates a very tight binding interaction between this compound and VEGF-A. acs.org

Table 2: Binding Affinity of this compound to VEGF-A Isoforms

VEGF-A Isoform Binding Affinity (KD) Method Reference
VEGF165, VEGF121, VEGF110 ≤ 192 pM Biacore researchgate.net
VEGF-A165 46 pM Biacore nih.gov
VEGF165 1.41 pM SPR tandfonline.com

In Vivo Pharmacokinetics and Ocular Distribution in Animal Models

Distribution and Clearance within Ocular Compartments (e.g., Vitreous, Retina, Aqueous Humor) in Non-Human Primates (e.g., Cynomolgus Monkeys) and other Species (e.g., Rabbits)

Preclinical studies in both rabbits and cynomolgus monkeys have been crucial in understanding the behavior of this compound within the eye. Following a single intravitreal injection in cynomolgus monkeys, this compound cleared from all ocular compartments in a parallel manner, with a terminal half-life of approximately 3 days. nih.govarvojournals.org The drug distributed rapidly to the retina, with concentrations reaching about one-third of those in the vitreous within 6 to 24 hours. nih.govarvojournals.org In rabbits, the vitreous half-life of this compound has been consistently reported to be around 2.9 days. nih.gov

Studies using radiolabeled this compound in rabbits have shown that the drug penetrates all layers of the retina and reaches the choriocapillaris within one to four days after injection. nih.govresearchgate.net The concentration of this compound is significantly higher in the vitreous and retina compared to the aqueous humor. researchgate.netnih.gov For example, in rabbits receiving a 625 µ g/eye dose, the maximum concentration (Cmax) in the vitreous was 1280 ± 308 µg/mL, while in the aqueous humor it was 57.1 ± 23 µg/mL. researchgate.net

Table 3: Ocular Pharmacokinetics of this compound in Animal Models

Animal Model Ocular Half-Life (days) Key Findings Reference
Cynomolgus Monkey ~3 Parallel clearance from all ocular compartments; rapid distribution to the retina. nih.govarvojournals.org
Rabbit 2.88 (vitreous), 2.84 (aqueous) Similar half-life in vitreous and aqueous humor. mdpi.com
Rabbit 2.9 Penetrates all retinal layers to reach the choriocapillaris. nih.gov
Owl Monkey 2.73 Comparable vitreous half-life to other models. mdpi.com

Systemic Exposure and Elimination Kinetics in Preclinical Animal Models

Following intravitreal administration, systemic exposure to this compound is very low. nih.gov In cynomolgus monkeys, serum concentrations were over 1000-fold lower than in the vitreous. arvojournals.org This low systemic exposure is due to the wider distribution and faster clearance of this compound once it reaches the systemic circulation. nih.govarvojournals.org The terminal half-life of this compound in serum after intravenous administration in monkeys was approximately 0.5 days. nih.govarvojournals.org

In rabbits, systemic exposure was also found to be minimal, measuring less than 0.01% of the vitreous exposure when comparing the area under the curve (AUC) values. nih.gov The serum Cmax in rabbits after a 625 µ g/eye intravitreal dose was only 0.055 µg/mL. researchgate.net This low systemic exposure is a key feature of intravitreally administered this compound, minimizing potential systemic side effects. nih.govarvojournals.org

Table 4: Systemic Exposure of this compound in Animal Models

Animal Model Key Findings Reference
Cynomolgus Monkey Serum concentrations >1000-fold lower than vitreous; serum half-life of ~0.5 days after IV administration. arvojournals.org
Rabbit Systemic exposure <0.01% of vitreous exposure; serum Cmax of 0.055 µg/mL after a 625 µg/eye dose. nih.govresearchgate.net

Influence of Ocular Anatomy and Physiology on this compound Pharmacokinetics in Different Preclinical Species

The anatomical and physiological differences between the eyes of various preclinical species can influence the pharmacokinetics of this compound. ucl.ac.uk For instance, the larger vitreous volume of the human eye (around 4.5 mL) compared to that of rabbits and monkeys (approximately 1.5 mL) is expected to result in a longer vitreous half-life in humans. arvojournals.org While the half-life of this compound is similar in rabbits and monkeys (around 2.6-2.9 days), this is shorter than what is observed in humans. ucl.ac.uk

The route of elimination from the vitreous is also a factor. This compound is thought to be cleared from the vitreous through both the anterior chamber via aqueous humor outflow and a posterior route across the retina. mdpi.com The relative contribution of these pathways may differ between species. ox.ac.uk Despite these interspecies differences, animal models, particularly non-human primates, have provided valuable data for understanding the fundamental pharmacokinetic profile of this compound. ucl.ac.uk

Preclinical Efficacy in Animal Models of Ocular Neovascularization

Suppression of Experimentally Induced Retinal and Choroidal Angiogenesis

This compound has demonstrated significant efficacy in preclinical animal models designed to mimic ocular neovascular diseases. These models are crucial for evaluating the potential of therapeutic agents to inhibit the abnormal blood vessel growth that characterizes conditions like neovascular age-related macular degeneration (nAMD) and diabetic retinopathy.

In a key primate model of choroidal neovascularization (CNV), where Bruch's membrane is ruptured to induce new vessel growth, this compound effectively suppressed the development of these lesions. nih.gov This finding was a critical step in validating the therapeutic approach of targeting vascular endothelial growth factor (VEGF) for CNV. nih.gov Similarly, in mouse models of CNV, antagonists of VEGF, including this compound, have been shown to strongly suppress the formation of new blood vessels growing from the choroid into the subretinal space. nih.gov

The oxygen-induced retinopathy (OIR) model in mice is another widely used preclinical tool that replicates ischemia-induced retinal neovascularization, a hallmark of conditions like diabetic retinopathy. mdpi.com Studies utilizing the OIR model have been instrumental in assessing the efficacy of anti-angiogenic therapies. mdpi.com this compound has been shown to be effective in reducing neovascularization in this model, further supporting its role as a potent inhibitor of retinal angiogenesis. mdpi.comarvojournals.org The success of this compound in these diverse animal models, which simulate different aspects of human ocular diseases, provided a strong rationale for its clinical development. nih.govmdpi.com

Reduction of Vascular Leakage in Ocular Tissue Models

A primary pathological consequence of ocular neovascularization is increased vascular permeability, leading to fluid leakage, edema, and subsequent vision loss. Preclinical studies have confirmed that this compound is highly effective at reducing this vascular leakage.

In rabbit models of retinal vascular hyperpermeability induced by human VEGF-A165, this compound has been shown to inhibit vascular leakage. arvojournals.org These models allow for the direct assessment of an anti-VEGF agent's ability to counteract the permeability-inducing effects of VEGF. arvojournals.org this compound, by binding to and neutralizing VEGF-A, prevents the activation of its receptors on endothelial cells, thereby reducing vascular permeability and leakage. researchgate.net

Furthermore, studies in rabbit models have demonstrated that this compound can decrease bleeding and exudation associated with polypoidal choroidal vasculopathy (PCV), a variant of wet AMD. dovepress.com The ability of this compound to penetrate retinal and choroidal tissues effectively contributes to its efficacy in resolving fluid leakage. researchgate.netdovepress.com The reduction of vascular leakage is a key mechanism through which this compound improves anatomical outcomes, such as decreasing retinal thickness, which has been consistently observed in preclinical evaluations. researchgate.net

Comparative Preclinical Pharmacological Studies

Comparison of VEGF-A Neutralization Potency with Other Anti-VEGF Agents (in vitro and in vivo)

The potency of this compound in neutralizing VEGF-A has been extensively compared to other anti-VEGF agents, most notably bevacizumab and aflibercept, in both in vitro and in vivo preclinical settings.

In vitro studies have consistently shown that this compound has a higher binding affinity for VEGF-A compared to bevacizumab. nih.govresearchgate.net On a molar basis, this compound exhibits a significantly higher binding affinity, which translates to greater efficiency in neutralizing VEGF, particularly at lower concentrations. nih.govresearchgate.netarvojournals.org For instance, one study calculated a 6-fold higher binding affinity for this compound over bevacizumab. arvojournals.org In cell-based assays measuring the inhibition of VEGF-induced signaling, this compound also demonstrates superior potency. In a human umbilical vein endothelial cell (HUVEC) calcium mobilization assay, the half-maximal inhibitory concentration (IC50) for this compound was found to be 10.82 nM. arvojournals.org Another study reported IC50 values for this compound of 675 and 1,140 pM for blocking VEGFR1 activation by VEGF-A121 and VEGF-A165, respectively, which were slightly better than bevacizumab's IC50 values of 845 and 1,476 pM in the same assay. nih.gov

When compared to aflibercept, a fusion protein that also targets VEGF, in vitro studies have shown that aflibercept possesses a markedly higher binding affinity for VEGF-A than both this compound and bevacizumab. arvojournals.orgnih.gov In assays measuring the inhibition of VEGF-induced receptor activation, aflibercept was found to be significantly more potent than this compound. nih.govresearchgate.net

In vivo preclinical models have corroborated these in vitro findings. Studies in rabbit models of VEGF-induced retinal hyperpermeability have shown that all three agents—this compound, bevacizumab, and aflibercept—can effectively reduce vascular leakage, though with differing potencies and durations of action. arvojournals.org

In Vitro VEGF-A Neutralization Potency
AgentAssayTargetIC50 ValueSource
This compoundHUVEC Calcium MobilizationVEGF-A16510.82 nM arvojournals.org
AfliberceptHUVEC Calcium MobilizationVEGF-A1652.42 nM arvojournals.org
BrolucizumabHUVEC Calcium MobilizationVEGF-A1655.74 nM arvojournals.org
This compoundVEGFR1 Activation (Luciferase)VEGF-A121675 pM nih.gov
BevacizumabVEGFR1 Activation (Luciferase)VEGF-A121845 pM nih.gov
Aflibercept (VEGF Trap)VEGFR1 Activation (Luciferase)VEGF-A12115 pM nih.gov

Mechanistic Differences in Ocular Localization and Systemic Exposure Compared to Full-Length Antibodies (e.g., Bevacizumab)

The structural differences between this compound, an antibody fragment (Fab), and bevacizumab, a full-length monoclonal antibody, lead to distinct pharmacokinetic profiles, influencing their localization within the eye and their systemic exposure following intravitreal administration.

This compound, with its smaller molecular weight (48 kDa) compared to bevacizumab (149 kDa), was specifically designed to enhance penetration into retinal and choroidal tissues from the vitreous. researchgate.netresearchgate.net Preclinical studies in rabbits and monkeys have confirmed this, showing that smaller antibody fragments like Fabs have better tissue penetration than full-length antibodies. nih.gov this compound distributes rapidly to the retina after intravitreal injection, with concentrations reaching approximately one-third of those in the vitreous within 6-24 hours in monkeys. nih.govarvojournals.org This efficient tissue penetration is believed to contribute to its potent therapeutic effect at the site of neovascularization. researchgate.net

In contrast, the larger size of bevacizumab may impede its clearance from the eye, potentially leading to a longer duration of action within the vitreous. thno.org However, this larger size also limits its penetration into the deeper retinal layers.

A significant difference between the two molecules lies in their systemic exposure and clearance. Due to its smaller size and lack of an Fc region, this compound is cleared more rapidly from the systemic circulation. dovepress.com Following intravitreal injection in monkeys, serum concentrations of this compound are very low, reflecting wider distribution and faster clearance once it reaches the bloodstream. nih.govarvojournals.org The systemic half-life of this compound is considerably shorter than that of bevacizumab. touchophthalmology.comtouchophthalmology.com

Conversely, bevacizumab has greater systemic absorption and a much longer systemic half-life, estimated to be around 20 days in humans. touchophthalmology.comnih.gov This prolonged systemic exposure with bevacizumab raises concerns about potential systemic side effects due to the systemic suppression of VEGF. nih.govtouchophthalmology.com Animal studies have shown that intravitreally administered bevacizumab can have a greater effect in the fellow, uninjected eye, suggesting more significant systemic distribution compared to this compound, which tends to be better localized to the injected eye. nih.govresearchgate.netnih.gov

Pharmacokinetic Properties of this compound and Bevacizumab
ParameterThis compoundBevacizumabSource
Molecular Weight~48 kDa~149 kDa researchgate.net
StructureAntigen-binding fragment (Fab)Full-length monoclonal antibody (IgG1) nih.govarvojournals.org
Vitreous Half-life (rabbits)~2.9 daysLonger than this compound nih.govarvojournals.org
Systemic Half-life (humans)Shorter~20 days touchophthalmology.comtouchophthalmology.com
Retinal PenetrationHigherLower nih.govresearchgate.net
Systemic ExposureLowerHigher nih.govnih.gov

Immunological Profile and Mechanistic Immunogenicity Research of Ranibizumab

Characterization of Anti-Drug Antibody (ADA) Formation in Preclinical Models

Preclinical studies are essential for characterizing the formation of anti-drug antibodies (ADAs) against ranibizumab. In one preclinical study involving cynomolgus monkeys, no antibodies against this compound were detected in the serum of any animals, suggesting a lack of immunogenicity during the study period. arvojournals.org

In the context of supporting this compound clinical trials, a comprehensive immunogenicity testing algorithm has been developed. This multi-tier suite of assays aims to detect, confirm, and quantify antibody responses to this compound in patient samples. Serum anti-ranibizumab antibodies are typically detected using a bridging electrochemiluminescence assay (ECLA), which forms a trimeric complex with labeled this compound. To address potential interference from circulating vascular endothelial growth factor (VEGF), which can lead to false-positive results, a novel approach involving blocking or removing high levels of circulating VEGF molecules was developed. The sensitivity of these screening and confirmatory assays was reported to be 100 ng/mL. arvojournals.org

A post-hoc analysis of a Phase 3 randomized clinical trial comparing a this compound biosimilar (SB11) with the reference product in patients with neovascular age-related macular degeneration (nAMD) also examined immunogenicity. This study utilized a single-assay approach with an SB11 tag, measuring ADAs using validated bridging electrochemiluminescence immunoassays and neutralizing antibodies (NAbs) using a competitive ligand-binding assay. The cumulative incidence of ADAs up to week 24 was low, with 3.0% in the SB11 group and 3.1% in the reference this compound group. nih.gov

Pre-existing ADAs against this compound have been reported to be less than 5% in treatment-naïve nAMD patients, which is considerably lower compared to some other anti-VEGF biologics. tandfonline.com

Table 1: Incidence of Anti-Drug Antibody (ADA) Formation in this compound Studies

Study Type / ProductPre-existing ADA IncidenceTreatment-Emergent ADA IncidenceNotesSource
Cynomolgus MonkeysNot specifiedNot detectedPreclinical study over 10 days. arvojournals.org arvojournals.org
This compound (overall)< 5% tandfonline.com1%-9% (after 6-24 months monthly dosing) nih.govClinical trials. tandfonline.comnih.gov tandfonline.comnih.gov
SB11 Biosimilar vs. Reference this compound (Week 24)Not specifiedSB11: 3.0%, Reference: 3.1%Phase 3 clinical trial. nih.gov nih.gov
Lupin's this compound vs. Reference this compound (Day 60)Not specifiedLupin: 4.95%, Reference: 12.87%Clinical study (174 patients). tandfonline.com tandfonline.com

Factors Influencing the Immunogenic Potential of this compound

The immunogenic potential of therapeutic proteins like this compound can be influenced by various factors related to the drug's inherent characteristics and its formulation. europa.eutandfonline.com

The molecular structure of this compound, a humanized monoclonal antibody fragment (Fab), plays a role in its immunogenicity. This compound is produced in Escherichia coli cells by recombinant DNA technology. europa.eueuropa.eu It is a non-glycosylated Fab protein. farmaciajournal.com Compared to full-length antibodies, Fab proteins generally exhibit lower immunogenicity and a shorter half-life. farmaciajournal.com this compound has a molecular weight of approximately 48 kDa. europa.euresearchgate.net Subtle differences in molecular structure, including post-translational modifications and antigenic variations, can influence the immune response, especially with biosimilars. tandfonline.com

The presence of non-native drug species and protein aggregation are significant factors that can enhance a protein's immunogenic potential. Aggregation can expose new epitopes or lead to the formation of multivalent epitopes, thereby stimulating the immune system and promoting ADA formation. europa.eufrontiersin.org While specific detailed research findings on this compound aggregation and its direct impact on immunogenicity in preclinical models were not extensively detailed in the provided search results, the general principle applies to therapeutic proteins. The purification process, formulation, and storage conditions can all contribute to aggregate or adduct formation. europa.eu

Formulation components can influence the immune response. For instance, polysorbate 20 is commonly used in this compound formulations to prevent aggregate formation. europa.eu Other typical components include histidine HCl (as a buffer) and sucrose (B13894) (as a tonicity agent and cryoprotectant). europa.eu The presence of impurities and the manufacturing process can also impact immunogenicity. tandfonline.com For example, issues with early batches of a this compound biosimilar (Razumab) were associated with ocular inflammation, which was linked to manufacturing problems, potentially involving silicone in the manufacturing process leading to silicone-induced protein aggregation and immunologic responses. modernretina.com

Table 2: Key Formulation Components of this compound

ComponentRoleSource
Histidine HClBuffer to maintain solution pH europa.eu
SucroseTonicity agent and cryoprotectant europa.eu
Polysorbate 20Prevents aggregate formation europa.eu

Impact of Molecular Structure and Conformation on Immunogenicity (e.g., Non-Native Drug Species, Aggregation)

Mechanistic Understanding of Immune Complex Formation (if applicable to preclinical or in vitro studies)

This compound binds with high affinity to VEGF-A isoforms (e.g., VEGF110, VEGF121, and VEGF165), preventing VEGF-A from binding to its receptors VEGFR-1 and VEGFR-2. europa.eueuropa.eu This binding mechanism is central to its therapeutic action. bio-rad-antibodies.com

While direct detailed mechanistic understanding of this compound immune complex formation in preclinical or in vitro studies was not extensively found in the provided search results, general principles of immune complex formation with therapeutic antibodies are applicable. Anti-drug antibodies (ADAs) can form immune complexes with the therapeutic protein. The formation of such complexes can lead to reduced drug serum concentrations and a loss of efficacy. frontiersin.org Assays for detecting anti-ranibizumab antibodies often involve forming a trimeric complex with labeled this compound, which is then detected. arvojournals.org Immune complex (IC) anti-drug antibody (ADA) assays have been developed for therapeutic antibodies in ocular fluids, showing high drug tolerance for reliable ADA detection in matrices with high drug concentrations. tandfonline.com

Research into other anti-VEGF drugs, such as brolucizumab, has explored how immune complexes can trigger cellular responses like enhanced antigen presentation, platelet aggregation, endothelial cell activation, and cytokine release, potentially contributing to intraocular inflammation. researchgate.netresearchgate.net While this specific mechanism is detailed for brolucizumab, it highlights the potential for immune complex involvement in adverse immune responses to intravitreal anti-VEGF agents.

Research into Strategies for Mitigating Immunogenic Potential during Drug Design and Formulation Development

Mitigating the immunogenic potential of therapeutic proteins like this compound is a critical aspect of drug design and formulation development. Strategies focus on minimizing the likelihood of an immune response while maintaining therapeutic efficacy. nih.gov

One primary strategy involves the humanization of antibodies. This compound is a humanized monoclonal antibody fragment, meaning it has a more human-like structure, which generally reduces the risk of being recognized as foreign by the patient's immune system compared to murine or chimeric antibodies. nih.govfarmaciajournal.comnih.gov this compound was developed through in vitro CDR (Complementarity-Determining Region) mutation and affinity selection from a humanized anti-VEGF Fab variant, MB1, to achieve higher affinity and potency. nih.gov

During formulation development, efforts are made to prevent protein aggregation, as aggregates can significantly enhance immunogenicity. europa.eufrontiersin.org The inclusion of excipients like polysorbate 20 in this compound formulations is a common strategy to prevent aggregate formation and maintain drug stability. europa.eu Removing aggregates (both visible and sub-visible particles) has been associated with reduced immunogenicity in preclinical in vivo studies. europa.eu

Early assessment of immunogenicity risk using in silico, in vitro, and in vivo strategies is crucial during the drug development process to develop more effective and selective protein therapeutics with low ADA generation. nih.gov Furthermore, the manufacturing process itself can be optimized to reduce impurities and ensure a consistent product, thereby minimizing factors that could trigger an immune response. europa.eutandfonline.com

Biomarker Research for Mechanistic Insights into Ranibizumab Activity

Correlation of Biomarkers with Ranibizumab's Molecular Action and Pharmacodynamic Effects in Preclinical Models

This compound is a high-affinity recombinant humanized monoclonal antibody fragment (Fab) specifically designed to neutralize all active isoforms of Vascular Endothelial Growth Factor A (VEGF-A). Its molecular action involves binding to VEGF-A, thereby preventing the interaction between VEGF-A and its receptors (VEGFR1 and VEGFR2) located on the surface of endothelial cells researchgate.netplos.orgtandfonline.com. This inhibition is crucial because VEGF-A is a primary mediator of angiogenesis and vascular leakage, key pathological features in various retinal diseases researchgate.net. By blocking VEGF-A, this compound effectively reduces endothelial cell proliferation, vascular permeability, and the formation of new blood vessels researchgate.netresearchgate.net.

Preclinical models have been instrumental in elucidating the molecular action and pharmacodynamic effects of this compound. Common models include laser-induced choroidal neovascularization (CNV) models in primates, which simulate neovascularization seen in age-related macular degeneration (AMD), and oxygen-induced retinopathy (OIR) models, which mimic ischemia-induced angiogenesis mdpi.com. Ischemia animal models have also been utilized to investigate this compound's impact on retinal cells and associated biomarkers plos.org.

Correlation of Biomarkers with this compound's Molecular Action and Pharmacodynamic Effects

Preclinical studies have identified several biomarkers that correlate with this compound's activity, providing insights into its pharmacodynamic effects. These biomarkers often reflect the direct consequences of VEGF-A inhibition.

VEGF-A Levels

A direct pharmacodynamic effect of this compound is the reduction of free VEGF-A levels. In an ischemia animal model, elevated aqueous humor VEGF levels were observed in ischemic eyes. Treatment with this compound significantly reduced these elevated VEGF-A levels, bringing them comparable to those found in control animals plos.org. This demonstrates this compound's effectiveness in neutralizing VEGF-A in the ocular environment. Furthermore, in vitro studies using uveal melanoma cell lines (Mel-270 and OMM-2.5) showed that this compound significantly reduced both extracellular and intracellular VEGF-A levels, with more persistent effects compared to other anti-VEGF agents mdpi.com.

BiomarkerPreclinical ModelObserved Effect in Ischemia ModelReference
Aqueous Humor VEGF-A LevelsIschemia Animal Model (Rats)Elevated in ischemic eyes (55.2 ± 17.5 pg/ml); Reduced to control levels (11.8 ± 8.8 pg/ml) with this compound treatment. plos.org

Vascular Leakage and Neovascularization

Inhibition of vascular leakage and neovascularization are primary pharmacodynamic outcomes of this compound. Preclinical studies, such as those conducted in primate models of laser-induced neovascularization, have shown that intravitreal injection of this compound markedly inhibits both vascularization and associated leakage plos.org. This aligns with its mechanism of action to suppress abnormal blood vessel growth and reduce vascular permeability researchgate.net.

Retinal Morphology and Cell Viability

Beyond structural changes, this compound has demonstrated effects on retinal cell viability. In the aforementioned ischemia model, a significant loss of retinal ganglion cells (RGCs), identified by Brn-3a+ cells, was noted in the ischemia group. However, this compound-treated eyes exhibited a significantly higher number of Brn-3a+ cells compared to the ischemic group, suggesting a protective effect on neuronal cells, specifically RGCs, in this preclinical setting plos.org.

BiomarkerPreclinical ModelObserved Effect in Ischemia ModelReference
Total Retinal ThicknessIschemia Animal Model (Rats)Significantly reduced in ischemic retinas; this compound-treated eyes showed similar reduction to ischemic eyes. plos.org
Retinal Ganglion Cells (Brn-3a+ cells)Ischemia Animal Model (Rats)Significant RGC loss in ischemic group; this compound-treated eyes showed significantly higher RGC count compared to ischemic group. plos.org

Cell Proliferation and Metabolic Activity (In Vitro Models)

In in vitro preclinical settings, this compound's impact on endothelial cell function has been directly assessed. Studies using uveal melanoma cell lines have shown that this compound suppresses the metabolic activity and proliferation of these cells in a concentration- and cell-type-dependent manner mdpi.com. It also demonstrated a stronger anti-angiogenic impact in tube formation assays compared to other anti-VEGF agents, further underscoring its direct molecular action on processes central to neovascularization mdpi.com.

Biomarker/EffectPreclinical ModelObserved Effect (In Vitro)Reference
Intracellular VEGF-A LevelsUveal Melanoma Cell Lines (Mel-270, OMM-2.5)Significant decrease in intracellular VEGF-A levels. mdpi.com
Metabolic ActivityUveal Melanoma Cell LinesSuppressed in a concentration- and cell-type-dependent manner. mdpi.com
Cell ProliferationUveal Melanoma Cell LinesInhibited in a concentration- and cell-type-dependent manner. mdpi.com
Anti-Angiogenic Impact (Tube Formation)Uveal Melanoma Cell LinesStronger anti-angiogenic impact. mdpi.com

The consistent findings across various preclinical models and biomarker assessments reinforce the understanding of this compound's molecular action as a potent VEGF-A inhibitor and its subsequent pharmacodynamic effects on vascular pathology and, in some contexts, retinal cell health.

Manufacturing and Analytical Development Research for Ranibizumab and Biosimilars

Downstream Processing and Purification Strategies

Strategies for Efficient Removal of Fab-Related and Process-Related Impurities

The production of recombinant antibody fragments like Ranibizumab in E. coli often results in the formation of inclusion bodies (IBs), which are misfolded aggregates of the protein. Therefore, a critical step in manufacturing is the refolding of these IBs into a functionally active protein, a process that can be rate-limiting and challenging due to the shuffling of disulfide bonds in these multi-domain proteins. morressier.commdpi.com

Purification of this compound involves the removal of various impurities:

Product-related impurities: These include residuals of light and heavy chains, intermediates, and aggregates. morressier.commdpi.com

Process-related impurities: These consist of host cell proteins (HCPs) and host cell DNA (HcDNA). morressier.commdpi.com

Traditional protein A chromatography, commonly used for monoclonal antibodies (mAbs), is not applicable for Fab molecules like this compound due to the absence of an Fc region. mdpi.com Therefore, multi-step chromatographic approaches are essential.

Common strategies for impurity removal include:

Refolding optimization: This involves optimizing physical factors such as temperature, pH, denaturant concentration, and redox reagent concentration to improve refolding yield. A patent covering this compound production describes refolding by diluting solubilized IBs into a refolding buffer with pH and temperature shifts, achieving a refolding yield of 13.6% in 22 hours. mdpi.com

Chromatography:

Hydrophobic Interaction Chromatography (HIC): Used as a capture step in bind and elute mode, HIC can effectively alleviate high molecular weight (HMW) impurities and residual light and heavy chains. morressier.com

Anion Exchange Chromatography (AEX): Utilized in flow-through mode for further clearance of HCP and DNA. morressier.com

Affinity Chromatography (e.g., Protein L, Protein G): Protein L affinity purification is particularly effective for capturing Fab molecules from E. coli crude samples due to its binding to the kappa light chain. nih.govnih.govresearchgate.netgoogle.com Protein G can also be used, though the interaction with the CH1 domain is weaker than with CH2/CH3. mdpi.combiocompare.com

Multimodal Chromatography: This technique integrates different interaction mechanisms (ionic, hydrophobic) and has been shown to be effective in removing process and product-related impurities. Processes involving sequential multimodal chromatography steps, often with pH and salt gradient adjustments, have been developed to achieve high purity. google.comgoogleapis.com

Size Exclusion Chromatography (SEC): Used as a final polishing step to remove aggregates and degraded proteins, ensuring the protein is in its correct oligomerization state. biocompare.comresearchgate.netnih.gov

Advanced Analytical Methodologies for Characterization and Quality Control

Comprehensive analytical characterization is crucial for ensuring the quality, safety, and efficacy of this compound and its biosimilars. farmaciajournal.combiopharmaspec.com

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, particularly for intact mass analysis and the identification of post-translational modifications (PTMs). farmaciajournal.combiopharmaspec.combiopharmaspec.com

Intact Mass Analysis: This technique determines the precise molecular weight of the entire protein, providing insights into its intactness and the presence of any major modifications or truncations. Electrospray ionization-quadrupole-time of flight mass spectrometer (ESI Q-TOF-MS) has been used to confirm the molecular weight of native this compound at approximately 48.3 kDa. morressier.com Deconvolution of electrospray ionization mass spectra has revealed molecular masses of approximately 23.433 kDa for the light chain (LC) and 25.957 kDa for the heavy chain (HC), with the intact Fab molecule typically around 48,130 to 48,380 Da, consistent with theoretical masses. researchgate.netresearchgate.net Native MS, sometimes coupled with liquid chromatography (LC-MS), can assess protein conjugation levels and resolve complex spectra from highly heterogeneous samples like PEG-protein conjugates, which can be relevant for modified this compound forms. thermofisher.com

Post-Translational Modification (PTM) Analysis: PTMs can significantly impact the structure, function, and immunogenicity of biotherapeutics. farmaciajournal.combiopharmaspec.combiopharmaspec.com MS-based techniques, such as LC-MS/MS, are used to identify and quantify various PTMs, including:

Deamidation: A common PTM that can affect protein charge and binding affinity. biopharmaspec.comeuropa.eunih.govresearchgate.net

Oxidation: Another frequent modification that can alter protein structure and function. biopharmaspec.comeuropa.eunih.gov

Pyroglutamination (N-terminal glutamate (B1630785) cyclization): A modification occurring at the N-terminus. biopharmaspec.comeuropa.eu

Disulfide bridges: Confirmation of correct disulfide bond formation is critical for the structural integrity and activity of the Fab fragment. biopharmaspec.comresearchgate.net

Truncation, Methylation, Succinimide, Norleucine (Nle), Norvaline (Nva): Other PTMs that can be monitored by LC-MS/MS. europa.eu

Electrophoretic and chromatographic methods are fundamental for assessing the purity of this compound and identifying its charge, size, and hydrophobic variants. farmaciajournal.combiopharmaspec.com

Electrophoretic Techniques:

Native Polyacrylamide Gel Electrophoresis (Native PAGE): Used to confirm the successful isolation of pure proteins and verify protein refolding and purity. This compound samples analyzed by native PAGE typically show a single prominent band, confirming the expression of the recombinant protein of interest. researchgate.net

Capillary Electrophoresis Sodium Dodecyl Sulfate (B86663) (CE-SDS): This highly sensitive technique is used to analyze size variants and purity, including the presence of free light chains, which can be a major Fab-related impurity. farmaciajournal.comnih.govresearchgate.net

Capillary Isoelectric Focusing (cIEF): Employed for assessing charge variants, cIEF can determine the isoelectric point (pI) values and electropherograms, showing similarity in charge profiles between biosimilars and reference products. farmaciajournal.comresearchgate.net

Chromatographic Techniques:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used for purity assessment and analysis of hydrophobic variants. RP-HPLC can separate intact proteins and their fragments, and is also used for quantitative and qualitative analysis of this compound. farmaciajournal.comgoogle.comresearchgate.netgoogle.comchromatographyonline.com

Size Exclusion High-Performance Liquid Chromatography (SE-HPLC or SEC): Essential for assessing size variants, including high molecular weight (HMW) aggregates and low molecular weight (LMW) impurities. SEC separates proteins based on their hydrodynamic volume, providing insights into aggregation propensity. farmaciajournal.comnih.govgoogle.comresearchgate.netnih.gov

Ion Exchange High-Performance Liquid Chromatography (IE-HPLC): Used for the analysis of charge variants. Both cation exchange (CEX-HPLC) and anion exchange (AEX) can be used to separate and quantify acidic, basic, and main peak variants. farmaciajournal.comgoogle.comresearchgate.netresearchgate.net

Biophysical techniques are crucial for understanding the higher-order structure (HOS) and aggregation propensity of this compound, which are critical quality attributes influencing its stability, efficacy, and immunogenicity. farmaciajournal.comresearchgate.netnih.govbiopharmaspec.com

Higher-Order Structure (HOS) Analysis:

Circular Dichroism (CD) Spectroscopy: Used for evaluating secondary and tertiary structures. Far-UV CD provides information on secondary structure (e.g., alpha-helix, beta-sheet content), while Near-UV CD and intrinsic fluorescence spectroscopy (e.g., tryptophan fluorescence) are used for tertiary structure analysis. farmaciajournal.comresearchgate.netnih.goveuropa.eumdpi.com

Differential Scanning Calorimetry (DSC): Determines the thermal stability of the protein by measuring its denaturation temperature, providing insights into conformational changes and stability under various conditions (e.g., pH, temperature). researchgate.netnih.goveuropa.eumdpi.comresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: Another technique used to assess secondary structure. europa.euresearchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Provides detailed information on protein dynamics and solvent accessibility, which are indicative of HOS. europa.eumdpi.com

Aggregation Propensity:

Size Exclusion Chromatography (SEC): As mentioned previously, SEC is a primary method for detecting and quantifying aggregates (HMW species) and fragments (LMW species). nih.govresearchgate.netnih.gov

Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, sensitive to the presence of aggregates. researchgate.net

Analytical Ultracentrifugation (AUC): A powerful free-solution technique that can determine molecular weight, sedimentation coefficient, and detect the presence of aggregates, offering an orthogonal method to SEC. escholarship.org

Data from these biophysical studies helps ensure that the protein maintains its correct three-dimensional structure, which is essential for its biological activity and long-term stability. farmaciajournal.comresearchgate.net

Electrophoretic (e.g., Native PAGE) and Chromatographic (e.g., RP-HPLC) Techniques for Purity and Variant Assessment

Comparability and Similarity Assessment for Biosimilar Development

The development of this compound biosimilars relies heavily on a stepwise comparability exercise to demonstrate high similarity to the reference product (Lucentis®). This process is guided by regulatory guidelines from agencies like the U.S. FDA and EMA. farmaciajournal.commdpi.comcenterforbiosimilars.comeuropa.eu

The initial and foundational step in biosimilar development is a comprehensive head-to-head comparative structural and physicochemical analysis. farmaciajournal.combiopharmaspec.comeuropa.euresearchgate.net This exercise aims to compare critical quality attributes (CQAs) of the biosimilar and the reference product using state-of-the-art analytical techniques in an orthogonal manner. farmaciajournal.comnih.govmdpi.comresearchgate.net

Key attributes evaluated in comparability studies include:

Primary Structure:

Amino Acid Sequence: Confirmation of identical amino acid sequences between the biosimilar and reference product, often achieved through peptide mapping and 100% sequence coverage by MS/MS. farmaciajournal.combiopharmaspec.comnih.gov

Terminal Amino Acid Sequence: Verification of the N- and C-terminal sequences. biopharmaspec.com

Peptide Mapping: Digestion of the protein into smaller peptides, followed by LC-MS/MS analysis to confirm the primary sequence and identify PTMs. farmaciajournal.comeuropa.eu

Physicochemical Properties:

Identity and Purity: Assessed using a combination of techniques like SE-HPLC, CE-SDS, IE-HPLC, and RP-HPLC to compare size, charge, and hydrophobic variants. farmaciajournal.combiopharmaspec.com

Molecular Weight: Confirmed by intact mass spectrometry, ensuring identical molecular weights within assay variability. farmaciajournal.combiopharmaspec.comnih.gov

Isoform Pattern: Analysis of charge variants using techniques such as cIEF and IE-HPLC. farmaciajournal.combiopharmaspec.com

Liquid Chromatographic Patterns: Comparison of profiles from various chromatographic methods (e.g., SE-HPLC, RP-HPLC) to ensure similar impurity profiles and variant distributions. farmaciajournal.comgoogle.combiopharmaspec.comresearchgate.net

Aggregation: Assessment of aggregation propensity using SEC, DLS, and AUC. farmaciajournal.combiopharmaspec.com

Post-Translational Modifications (PTMs): Detailed comparison of PTM profiles (e.g., deamidation, oxidation, pyroglutamination, disulfide bridges) using MS-based methods to ensure similar levels and locations, as these can affect binding affinity and immunogenicity. biopharmaspec.comeuropa.eunih.gov

Higher-Order Structure (HOS):

Secondary and Tertiary Structure: Compared using orthogonal methods such as Circular Dichroism (far-UV and near-UV), FTIR, intrinsic fluorescence spectroscopy, and Differential Scanning Calorimetry (DSC) to confirm conformational similarity and thermal stability. farmaciajournal.combiopharmaspec.comeuropa.eunih.govmdpi.com

Thermal Stability: Evaluated by DSC to ensure similar denaturation temperatures and unfolding profiles. farmaciajournal.comeuropa.eu

Evolving Research Landscape and Future Directions for Ranibizumab

Exploration of Novel Drug Delivery Systems for Ocular Application

To lessen the treatment burden associated with frequent injections, researchers are actively developing innovative systems for long-term, continuous delivery of Ranibizumab to the eye. mdpi.com

A primary area of research involves the use of biodegradable polymers to create sustained-release formulations. These systems are designed to gradually release this compound over extended periods, from months to years. nih.gov

Polymeric Microspheres: Formulations using poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer, have been developed to encapsulate this compound. jst.go.jp In one study, PLGA microspheres were created with an encapsulation efficiency of 89.0% (±4.2%). jst.go.jp These spherical particles, approximately 20 µm in diameter, were designed for a sustained release profile over about one month, with roughly 80% of the this compound being released within the first three weeks. jst.go.jp Further research has combined PLGA microspheres with hydrogels. nih.govsemanticscholar.org A biodegradable microsphere-hydrogel composite system demonstrated the potential for pH-sensitive, controlled release of this compound for up to six months in vitro. semanticscholar.org The release rate could be modulated by altering the concentration of the degradable cross-linking agent. semanticscholar.org

Polymeric Implants: Solid lipid implants of this compound have been developed using a twin-screw extrusion method. nih.gov These implants were capable of loading a high amount of the protein (3 mg per implant) and demonstrated a consistent, sustained release profile for 120 days. semanticscholar.orgnih.gov Stability analysis showed that the implant initially released over 95% of the this compound in its monomeric form, with exceptional stability and no signs of aggregation. semanticscholar.org Another approach involves a non-biodegradable, nanoporous thin film device. nih.gov In preclinical studies, this device, composed of polymer thin films around a this compound reservoir, provided sustained release for 16 weeks in vitro and 12 weeks in vivo without depleting the initial drug payload. nih.gov

A significant innovation in ocular drug delivery is the Port Delivery System (PDS) with this compound, an implantable and refillable device designed for continuous drug release. nih.govresearchgate.net This system consists of a permanent, indwelling implant that is surgically placed and can be refilled in an office setting. arvojournals.orgnih.gov

The PDS is engineered to continuously deliver a customized, high-concentration (100 mg/mL) formulation of this compound into the vitreous for six months or longer. nih.govresearchgate.net this compound's high solubility and physicochemical stability make it an ideal candidate for this system. nih.govresearchgate.net

Preclinical and clinical studies have extensively characterized the pharmacokinetics (PK) of the PDS.

In Vitro Release: In laboratory settings, the PDS demonstrated highly reproducible release rates. nih.gov With a starting concentration of 100 mg/mL, the average active release rate at six months was approximately 3.9-4.0 µ g/day , a rate that remained consistent across multiple refill-exchange procedures of the same implant. arvojournals.org The release is controlled via passive diffusion through a porous release control element. researchgate.net

In Vivo Pharmacokinetics: The Phase 2 LADDER trial provided extensive PK data from patients. nih.govnih.gov The system was designed to maintain therapeutic drug concentrations for extended periods. nih.gov In the PDS 100 mg/mL arm, median serum this compound concentrations remained within the therapeutic range observed with monthly intravitreal injections (130–2220 pg/mL) for up to 12 months after implantation. nih.govnih.govresearchgate.net A non-compartmental analysis from the LADDER trial's serum data indicated a this compound half-life of 88–168 days with the PDS. mdpi.com The Phase 3 ARCHWAY trial further confirmed that the PDS refilled every 24 weeks allowed for a this compound vitreous exposure within the concentration range of monthly injections, with an expected half-life of 106 days. mdpi.com

Pharmacokinetic Data for the this compound Port Delivery System (PDS)
ParameterFindingSource
Device Type Permanent, refillable intraocular implant nih.govarvojournals.org
Mechanism Continuous passive diffusion of this compound researchgate.net
In Vitro Release Rate (100 mg/mL) Approx. 4.0 µg/day at 6 months arvojournals.org
Refill Interval At least 6 months nih.gov
Serum Concentration (PDS 100 mg/mL) Maintained within the range of monthly injections (130-2220 pg/mL) through Month 12 nih.govnih.gov
Apparent Half-Life (Serum) 88-168 days (LADDER Trial) mdpi.com

Research into Sustained-Release Formulations (e.g., Polymeric Implants, Microspheres)

Mechanistic Investigations of this compound in Combination Therapies in Preclinical Models

To enhance therapeutic effects and address the multifactorial nature of retinal diseases, researchers are investigating this compound in combination with agents targeting other pathological pathways. Preclinical models are crucial for elucidating the mechanisms of these combination therapies. amdbook.orgmdpi.com

Preclinical models like laser-induced choroidal neovascularization (CNV) and oxygen-induced retinopathy (OIR) are instrumental in evaluating anti-angiogenic therapies. mdpi.com These models have been used to show that angiopoietins, another family of vascular growth factors, act in concert with the VEGF family to promote the formation and maturation of blood vessels. amdbook.org This suggests that a dual-target approach could be beneficial.

Investigations into combining anti-VEGF therapy with anti-platelet-derived growth factor (anti-PDGF) agents have shown promise in preclinical models. amdbook.org The combination has been shown to induce regression of angiogenic vessels in a choroidal neovascularization model. amdbook.org Similarly, combining anti-VEGF agents with emerging anti-fibrotic therapies is being explored as a strategy to address both neovascularization and subsequent fibrotic scarring. mdpi.com

Advanced Protein Engineering for Enhanced Therapeutic Properties

Protein engineering offers a powerful avenue for improving the intrinsic characteristics of this compound, such as its duration of action and binding capabilities. nih.gov

A key goal of protein engineering is to extend the ocular half-life of antibody fragments, which would allow for less frequent dosing. nih.gov The ocular clearance rate for this compound is relatively fast, with a reported half-life of approximately 7.2 to 8.6 days. nih.gov Research has shown that vitreal clearance is strongly correlated with the hydrodynamic radius (size) of the molecule. arvojournals.org

Studies on this compound variants have explored how modifying properties like isoelectric point (pI) and hydrophobicity affects pharmacokinetics. arvojournals.org In one study, four this compound variants were created by introducing amino acid substitutions in non-antigen-contacting regions. arvojournals.org Despite changing the pI from 6.8 to 10.2, the vitreal pharmacokinetics in rabbits remained equivalent to that of the original this compound, indicating that charge has little effect on its clearance. arvojournals.org Another strategy involves engineering antibody fragments to bind to endogenous, long-lived proteins like albumin. nih.gov In rabbits, co-administering an engineered Fab fragment with human serum albumin resulted in a 3-fold increase in its vitreal half-life. nih.gov

Efforts are underway to engineer this compound variants with enhanced binding affinity for VEGF-A, which could lead to greater potency. kne-publishing.com Using bioinformatic tools and computational docking, researchers have identified key amino acids in this compound that can be mutated to improve binding. kne-publishing.com Molecular docking and dynamics analyses have shown that several mutant variants successfully improved the properties of antibody binding compared to the wild-type molecule. kne-publishing.com These engineered variants are considered potential candidates for stronger affinity binding to VEGF, which may affect the specificity and sensitivity of the antibody. kne-publishing.com

Machine learning is also being applied to design novel Complementarity-Determining Region (CDR) sequences to improve antibody affinity. oup.com In one study, a gradient-based optimization framework was used to propose new CDR-H3 sequences with the potential for higher affinity for this compound's target. oup.com

Development of this compound Variants with Extended Ocular Half-Life

Application of Systems Biology and Computational Approaches to Elucidate this compound's Comprehensive Biological Effects

Systems biology and computational approaches are increasingly vital in understanding the multifaceted effects of this compound beyond its primary function of vascular endothelial growth factor-A (VEGF-A) inhibition. researchgate.netplos.org These methods allow researchers to construct complex models of the intricate biological networks within the eye, providing a more holistic view of how this compound influences cellular signaling pathways and contributes to therapeutic outcomes in various ocular diseases. nih.goveinsteinmed.edu

Computational models, particularly those based on ordinary differential equations (ODEs), have been instrumental in describing the pharmacokinetics and pharmacodynamics of this compound. plos.orgresearchgate.net These models can simulate the transport and binding of this compound within different ocular compartments, predicting its concentration and the extent of VEGF-A neutralization over time. researchgate.netscispace.com For instance, mathematical modeling has been used to compare the effects of different treatment regimens, such as monthly versus as-needed injections, on maintaining visual acuity. These models help in optimizing dosing strategies and understanding the long-term efficacy of the treatment. researchgate.net

Furthermore, systems biology approaches integrate various "omics" data—genomics, proteomics, and transcriptomics—to map the broader biological landscape affected by this compound. nih.gov Studies analyzing gene expression profiles in peripheral blood mononuclear cells of patients treated with intravitreal this compound have revealed significant changes in the expression of thousands of genes. nih.gov Specifically, research has shown that after three months of treatment, 1,339 transcripts were up-regulated, while 1,758 were down-regulated, indicating a systemic effect of the therapy. nih.gov This highlights that the influence of this compound may extend beyond the targeted ocular tissues. nih.gov

In the context of diabetic macular edema (DME), computational and systems biology approaches have shed light on the complex interplay of various inflammatory and angiogenic factors. arvojournals.org Studies have shown that this compound not only reduces VEGF-A levels but also significantly decreases the concentrations of several inflammatory cytokines, including interleukins (IL-1β, IL-7, IL-8, IL-10, IL-12, IL-17), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α). arvojournals.org This suggests that part of this compound's therapeutic benefit in DME may stem from its ability to modulate the broader inflammatory environment in the eye. arvojournals.org

Table 1: Application of Systems Biology and Computational Approaches to this compound Research

Approach Application Key Findings References
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Simulating this compound's distribution and effect in the eye. Predicts drug concentration over time, helps optimize dosing regimens, and explains differences in outcomes between fixed and pro re nata (as-needed) schedules. researchgate.net
Gene Expression Microarray Analysis Analyzing systemic changes in gene expression following intravitreal this compound. Identified thousands of up- and down-regulated genes in peripheral blood cells, suggesting systemic biological effects. nih.gov
Multiplex Cytokine Array Measuring changes in inflammatory and angiogenic factors in the aqueous humor of DME patients. Demonstrated that this compound reduces levels of multiple inflammatory cytokines beyond just VEGF-A. arvojournals.org
Mass-Action Ordinary Differential Equation (ODE) Models Modeling VEGF-VEGFR2 signaling pathways. Provides a framework to understand the dynamics of receptor activation and downstream signaling in response to anti-VEGF therapy. plos.org

Contribution of this compound Research to the Fundamental Understanding of Ocular Pathophysiology

The development and extensive clinical investigation of this compound have profoundly advanced the fundamental understanding of the pathophysiology of several major retinal diseases, including neovascular age-related macular degeneration (nAMD), diabetic macular edema (DME), and retinal vein occlusion (RVO). eyewiki.orgnih.gov The success of this targeted anti-VEGF-A therapy has solidified the central role of VEGF-A in driving angiogenesis and increasing vascular permeability in these conditions. eyewiki.orgeuropa.eu

Pivotal clinical trials such as ANCHOR and MARINA for nAMD, and RISE and RIDE for DME, provided definitive, large-scale evidence that inhibiting a single growth factor, VEGF-A, could not only halt disease progression but also lead to significant improvements in visual acuity. nih.govresearchgate.netnih.govresearchgate.net Before these trials, the link between VEGF and these conditions was established, but the profound therapeutic impact of its inhibition was not fully appreciated. researchgate.net These studies demonstrated that monthly intravitreal injections could effectively suppress choroidal neovascularization (CNV) in nAMD and reduce macular edema in DME, leading to substantial gains in vision for a large proportion of patients. nih.govnih.govresearchgate.net

Research spurred by this compound has also illuminated the complex downstream effects of VEGF-A inhibition. For example, studies have shown that this compound treatment can lead to a reduction in central retinal thickness, a key anatomical marker of macular edema. nih.govnih.gov In DME, it has been observed that this compound not only reduces edema but can also lead to an improvement in the severity of diabetic retinopathy itself in some patients. researchgate.net This finding has broadened the understanding of DME's pathogenesis, indicating that VEGF-A is a critical mediator not just of vascular leakage but also of the broader spectrum of diabetic retinal disease. nih.gov

Furthermore, the experience with this compound has highlighted the multifactorial nature of these ocular diseases. While VEGF-A is a primary driver, the response to anti-VEGF therapy can be variable among patients. researchgate.net This has prompted further research into other potential pathogenic pathways and biomarkers. For instance, the observation that some patients with DME are "delayed responders" or refractory to anti-VEGF therapy has led to investigations into the role of inflammatory cytokines and other angiogenic factors in the disease process. arvojournals.orgresearchgate.net Studies have now shown that this compound can influence a network of inflammatory molecules, providing a more nuanced view of its mechanism of action and the pathophysiology of DME. arvojournals.org

The long-term follow-up of patients in this compound clinical trials and real-world studies has also provided invaluable insights into the natural history of these diseases when treated with effective anti-VEGF therapy. nih.goveyewiki.org These studies have helped to characterize the long-term visual outcomes and the anatomical changes that occur over years of treatment, shaping our current understanding of disease management and patient prognosis. nih.goveyewiki.org

Table 2: Key Pathophysiological Insights from this compound Research

Ocular Disease Key Insight Supporting Evidence from this compound Research References
Neovascular AMD VEGF-A is the primary driver of choroidal neovascularization (CNV) and vascular leakage. Pivotal trials (ANCHOR, MARINA) demonstrated significant vision gain and CNV suppression with this compound. nih.govresearchgate.netnih.gov
Diabetic Macular Edema (DME) VEGF-A is a critical factor in the breakdown of the blood-retinal barrier and can influence the severity of diabetic retinopathy. RISE and RIDE trials showed this compound improved vision, reduced macular edema, and in some cases, improved diabetic retinopathy severity scores. researchgate.netresearchgate.net
Retinal Vein Occlusion (RVO) VEGF-A is a key mediator of macular edema secondary to retinal ischemia. BRAVO and CRUISE trials showed rapid and sustained improvements in vision and macular edema with this compound treatment. nih.gov
General Ocular Pathophysiology Ocular diseases like DME involve complex inflammatory and angiogenic signaling networks. Studies revealed this compound's effect on multiple inflammatory cytokines in the eye, not just VEGF-A. arvojournals.org

Q & A

Basic Research Questions

Q. How should researchers design a Phase IV randomized controlled trial (RCT) to compare Ranibizumab with other anti-VEGF agents in neovascular age-related macular degeneration (nAMD)?

  • Methodological Answer :

  • Use a double-blind, non-inferiority design with stringent inclusion/exclusion criteria (e.g., baseline visual acuity, lesion characteristics) to minimize confounding variables .
  • Define primary endpoints such as mean change in best-corrected visual acuity (BCVA) and central retinal thickness (CRT) at 12 months, referencing standardized measurement protocols (e.g., ETDRS charts, OCT imaging) .
  • Stratify randomization by baseline risk factors (e.g., lesion size, prior therapy) to ensure balanced cohorts. Sensitivity analyses should account for protocol deviations using per-protocol and modified intention-to-treat (mITT) sets .
  • For sample size calculation, assume a non-inferiority margin of ≤5 letters in BCVA difference, with 90% power and α=0.05, based on historical trial data .

Q. What are the key considerations for establishing biosimilarity between a this compound biosimilar and the reference product?

  • Methodological Answer :

  • Conduct comparative physicochemical characterization (e.g., glycosylation profiles, binding affinity to VEGF-A) using techniques like mass spectrometry and surface plasmon resonance .
  • Validate biological activity via in vitro assays (e.g., inhibition of VEGF-induced endothelial cell proliferation) and in vivo models (e.g., primate retinal leakage) .
  • Design a pivotal clinical trial with equivalence margins for efficacy (e.g., BCVA) and safety (e.g., adverse event rates). Use pooled analyses to confirm consistency across multiple batches .
  • Track immunogenicity through anti-drug antibody (ADA) assays at baseline, 6-month, and 12-month intervals, categorizing ADAs as "related" (possibly/probably/definitely) to study drug .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between this compound and Bevacizumab in long-term nAMD trials?

  • Methodological Answer :

  • Perform post hoc subgroup analyses to identify confounding variables (e.g., dosing frequency, patient demographics) that may explain disparities in outcomes .
  • Use gene expression profiling (e.g., RT2 Profiler PCR arrays) to compare VEGF pathway modulation in retinal cells treated with each drug, assessing fold changes in key genes like VEGF-A, PIGF, and HIF-1α .
  • Apply Bayesian network meta-analysis to integrate data from multiple trials (e.g., IVAN, CATT), adjusting for differences in study design and patient populations .

Q. What methodological approaches ensure robust immunogenicity assessment in long-term this compound studies?

  • Methodological Answer :

  • Implement a tiered testing strategy : (1) Screening (electrochemiluminescence), (2) Confirmation (competitive binding with unlabeled this compound), and (3) Neutralization assays (VEGF-binding inhibition) .
  • Stratify ADA results by clinical relevance (e.g., neutralizing vs. non-neutralizing) and correlate with adverse events (e.g., intraocular inflammation) using logistic regression models .
  • Include sensitivity analyses to assess the impact of ADA-positive cases on efficacy outcomes, excluding patients with pre-existing ADAs from primary analyses .

Q. How should researchers address heterogeneity in patient response to this compound during trial design?

  • Methodological Answer :

  • Use machine learning algorithms (e.g., random forests) to identify predictive biomarkers (e.g., baseline VEGF levels, genetic polymorphisms) from baseline OCT or serum samples .
  • Design adaptive trials with interim analyses to re-estimate sample size or enrich subgroups showing differential responses .
  • Report individual patient data (IPD) for visual acuity trajectories and CRT changes, using mixed-effects models to account for inter-patient variability .

Data Management & Reporting

Q. What are best practices for documenting adverse events (AEs) in this compound trials?

  • Methodological Answer :

  • Classify AEs by MedDRA terminology , severity (CTCAE v5.0), and relationship to study drug (unlikely/possibly/probably/definitely) .
  • Tabulate AEs by system organ class (e.g., ocular, cardiovascular) and preferred term (e.g., endophthalmitis, retinal detachment) in structured tables, with footnotes explaining causality assessments .
  • Include risk difference plots to compare AE rates between treatment arms, highlighting events exceeding predefined safety thresholds .

Q. How can researchers ensure compliance with regulatory guidelines in Investigator’s Brochures (IBs) for this compound trials?

  • Methodological Answer :

  • Structure IBs per ICH E6(R3) guidelines, including sections on physicochemical properties, nonclinical toxicology (e.g., primate retinal histopathology), and clinical pharmacokinetics .
  • Summarize cumulative safety data from all phases (I-IV), with appendices listing serious adverse events (SAEs) and protocol deviations .
  • Update IBs annually or after significant protocol amendments, noting version numbers and superseded content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.